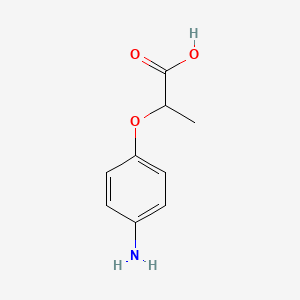

2-(4-Aminophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(4-aminophenoxy)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,10H2,1H3,(H,11,12) |

InChI Key |

VJYRXSCKENWETD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Aminophenoxy Propanoic Acid and Its Congeners

Established Synthetic Routes to the Core Structure

The foundational methods for synthesizing the 2-(4-aminophenoxy)propanoic acid core structure primarily involve two key strategies: the alkylation of phenolic precursors and the reduction of nitro-containing intermediates. These routes are well-documented and provide reliable access to the target compound.

Alkylation Reactions of Phenolic Precursors

A common approach to constructing the ether linkage in this compound involves the alkylation of a phenolic starting material. This can be achieved through various methods, including the reaction of a p-substituted phenol (B47542) with a propanoic acid derivative.

One method involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or its ester under basic conditions. This is followed by a reaction with an amine derivative and a Beckmann Rearrangement, concluding with solvolysis to yield the desired 2-(4-aminophenoxy)alkanoic acids and esters. google.com Another strategy begins with hydroquinone (B1673460) and ethyl lactate (B86563) as raw materials. google.com For instance, the mono-benzyl ether of hydroquinone can be reacted with 2-bromopropionic acid ethyl ester in the presence of sodium hydroxide (B78521) to form ethyl 2-(4-(benzyloxy)phenoxy)propanoate. google.com

The selective alkylation of the hydroxyl group of aminophenols is another important technique. umich.eduresearchgate.net This can be achieved by first protecting the amino group, often with benzaldehyde, followed by alkylation of the phenolic hydroxyl group and subsequent deprotection. umich.eduresearchgate.net For example, p-aminophenol can be reacted with a ketone in the presence of sulfuric acid to yield a p-aminophenol derivative. google.com

A related synthesis starts from 4-nitrophenol (B140041), which is alkylated with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in dry acetone. mdpi.com The resulting ethyl 2-(4-nitrophenoxy)acetate is then used in the subsequent reduction step. mdpi.com

Reduction Strategies for Nitro-Containing Intermediates

The reduction of a nitro group to an amine is a crucial step in many synthetic pathways for this compound, especially when starting from nitrophenol derivatives.

A widely used precursor is 2-(4-nitrophenyl)propanoic acid. uni.lusigmaaldrich.comnih.gov The synthesis of the final product often involves the reduction of the nitro group on this intermediate. A common method for this reduction is catalytic hydrogenation. Another effective method involves using iron powder in the presence of an acid, such as ammonium (B1175870) chloride. mdpi.com For example, after the alkylation of 4-nitrophenol to produce ethyl 2-(4-nitrophenoxy)acetate, the nitro group is reduced using iron powder and ammonium chloride in a mixture of ethanol (B145695) and water. mdpi.com This method is considered safe, low-cost, and rapid. mdpi.com

Another detailed procedure describes the reduction of 2-(4-nitrophenyl)propanoic acid on a large scale. chemicalbook.com The process begins with the esterification of the carboxylic acid using ethanol and thionyl chloride. chemicalbook.com The subsequent reduction of the nitro group is carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst prepared from ferric chloride, activated carbon, and sodium bicarbonate. chemicalbook.com This two-step process yields ethyl 2-(4-aminophenyl)propionate with high purity. chemicalbook.com

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, yield, and stereochemical control, advanced synthetic methods have been developed. These include the use of microwave assistance and the development of stereoselective synthetic routes.

Microwave-Assisted Synthesis Innovations for Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.com This technology has been successfully applied to the synthesis of derivatives of this compound.

Microwave irradiation can be used to facilitate the synthesis of various heterocyclic compounds and other derivatives. nih.govresearchgate.net For example, the synthesis of ethyl 3-(2-thenoyl)propionate, a related ester, was achieved by irradiating a solution of 3-(2-thienoyl)propionic acid in absolute ethanol with concentrated sulfuric acid at 80°C for 15 minutes. nih.gov This rapid heating significantly reduces the reaction time. ijprdjournal.com The use of microwave heating allows for precise temperature control and uniform heating, which can lead to higher purity of the final product. ijprdjournal.com Research has demonstrated the design and microwave-facilitated green synthesis of various propionic acid ethyl ester derivatives, highlighting the efficiency and environmental benefits of this approach. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for synthesizing chiral derivatives of this compound is of great importance, as the biological activity of such compounds often depends on their absolute stereochemistry. nih.gov

Several strategies have been developed for the stereoselective synthesis of α-amino acids and their derivatives. nih.govnih.gov One common approach involves the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of α-aminophosphonates, which are analogues of α-amino acids, can be achieved through the addition of alkylphosphites to chiral imines. nih.gov These chiral imines can be prepared by condensing an aldehyde with a chiral amine. nih.gov

Another strategy involves the stereocontrolled construction of stereocenters starting from a common chiral precursor, such as Garner's aldehyde. elsevierpure.com This allows for the synthesis of specific stereoisomers of amino acid derivatives. elsevierpure.com Furthermore, methods have been developed for the stereoselective synthesis of β-aminoalkylboronic acid derivatives, which are bioisosteres of β-amino acids, using 1,1-diboron compounds. ualberta.ca A highly diastereoselective approach for synthesizing trans-4-hydroxy-5-substituted 2-pyrrolidinones has also been developed through an intramolecular cascade process involving α-chiral aldimines. rsc.org

Preparation of Functionalized Derivatives and Analogs

The core structure of this compound can be further modified to create a wide range of functionalized derivatives and analogs with potentially enhanced or novel biological activities. nih.govnih.govnih.gov

The synthesis of new para-aminophenol derivatives containing fragments of other acids, such as acetic acid and saturated fatty acids, has been reported. nih.gov These modifications can significantly alter the pharmacological properties of the parent compound. nih.gov For example, a series of functionalized amino acid derivatives, including N-substituted carboxamides, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. nih.gov

The synthesis of derivatives often involves standard organic reactions to modify the amino or carboxylic acid functional groups. For instance, new derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized with the aim of producing compounds with anti-inflammatory and immunosuppressive action. nih.gov Furthermore, the synthesis of related structures, such as 2-(2-methoxy-4-nitrophenoxy)propanoic acid, provides access to a broader range of analogs with different substitution patterns on the aromatic ring. nih.gov

Amide and Urea (B33335) Derivative Synthesis

The synthesis of amide and urea derivatives from this compound leverages the reactivity of its primary amine and carboxylic acid functionalities. These transformations are fundamental in medicinal chemistry for creating compounds with a wide array of biological activities.

Amide Synthesis: Amides are typically formed by reacting the carboxylic acid group of this compound with various primary or secondary amines. To facilitate this reaction, the carboxylic acid is often activated. A common method involves converting the carboxylic acid into a more reactive acid halide, such as an acid chloride, by treating it with an agent like thionyl chloride. google.com This activated intermediate then readily reacts with an amine to form the corresponding amide bond. google.com The reaction is generally performed at controlled temperatures, often between -5°C and 25°C, to manage reactivity and minimize side products. google.com Alternatively, the amino group of a this compound ester can be acylated by reacting it with an activated carboxylic acid.

Another approach involves the direct coupling of the carboxylic acid with an amine using coupling agents, a method prevalent in peptide synthesis. Amide derivatives are also readily synthesized by reacting various substituted anilines with amino acid esters, typically under reflux conditions in a solvent like methanol. sphinxsai.com

Urea Synthesis: Urea derivatives are synthesized by targeting the amino group of the this compound scaffold. The reaction typically involves treating the parent compound or its ester form, such as ethyl-2-(4-aminophenoxy) acetate (B1210297), with an appropriate isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage. This method has been employed to create novel phenyl-urea derivatives that function as dual-target ligands. mdpi.com

| Derivative Type | Reactants | Key Reagents/Conditions | Product |

| Amide | Carboxylic Acid Derivative, Amine Derivative | Thionyl Chloride (for acid activation), Dimethylacetamide (solvent), -5°C to 25°C | Amide |

| Amide | Substituted Aniline, Amino Acid Ester | Methanol (solvent), Reflux | Amide Derivative |

| Urea | This compound ester, Isocyanate | - | Phenyl-urea derivative |

Esterification and Hydrolysis Processes

Esterification of the carboxylic acid group and hydrolysis of the resulting ester are fundamental reversible processes used to modify and deprotect the this compound molecule.

Esterification: The synthesis of esters from this compound or its congeners is a standard acid-catalyzed reaction. For instance, 2-(4-acetamidophenoxy) propionic acid can be esterified by refluxing it with an alcohol, such as ethanol, in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. epo.org A similar process involves the reaction of 2-(4-hydroxyphenoxy)-propionic acid with an alcohol (e.g., methanol, ethanol, propanol) in the presence of a distillable acid catalyst at temperatures ranging from 20 to 150°C. google.com The reactivity of the alcohol in such reactions generally follows the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol > 2-propanol. ceon.rs

A common synthetic route to esters of this compound starts with a protected precursor. For example, 4-nitrophenol can be alkylated with an ethyl bromo-ester, followed by the selective reduction of the nitro group to an amine using reagents like iron powder in ammonium chloride to yield ethyl-2-(4-aminophenoxy) acetate. mdpi.com This multi-step process avoids side reactions associated with the free amine during esterification.

Hydrolysis: The reverse reaction, ester hydrolysis, is used to liberate the free carboxylic acid from its ester form. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide, often with heating. epo.org For example, methyl 2-(4-acetylphenoxy)propanoate is hydrolyzed by refluxing with aqueous NaOH. epo.org Acid-catalyzed hydrolysis is also effective. Ethyl 2-(4-acetamidophenoxy)propanoate, for example, can be hydrolyzed by heating with ethanol and a few drops of concentrated hydrochloric acid. epo.org

Research on the hydrolysis of related aminobenzoate esters has revealed that the neighboring amino group can participate in the reaction. For 2-aminobenzoate (B8764639) esters, the hydrolysis rate is significantly faster than their 4-amino-substituted counterparts, a phenomenon attributed to intramolecular general base catalysis by the ortho-amino group. iitd.ac.in

| Process | Starting Material | Reagents & Conditions | Product | Ref. |

| Esterification | 2-(4-acetamidophenoxy) propionic acid | Ethanol, conc. H₂SO₄, Reflux | Ethyl 2-(4-acetamidophenoxy)propanoate | epo.org |

| Esterification | 4-Nitrophenol | 1. Ethyl bromoacetate, K₂CO₃; 2. Fe/NH₄Cl | Ethyl 2-(4-aminophenoxy)acetate | mdpi.com |

| Hydrolysis (Basic) | Methyl 2-(4-acetylphenoxy)propanoate | 2N NaOH, Reflux | 2-(4-Acetylphenoxy)propanoic acid | epo.org |

| Hydrolysis (Acidic) | Ethyl 2-(4-acetamidophenoxy)propanoate | Ethanol, conc. HCl, 80°C | This compound (after deacetylation) | epo.org |

Incorporation into Heterocyclic Systems (e.g., triazoles, oxazepines)

The amine and carboxylic acid groups of this compound are effective handles for constructing more complex heterocyclic systems, such as triazoles and oxazepines.

Triazole Synthesis: The primary amino group of the scaffold is a key component for building triazole rings. Various synthetic strategies exist for both 1,2,3- and 1,2,4-triazole (B32235) isomers. nih.gov For the synthesis of 1,2,4-triazoles, the amine can be used to form an amidrazone intermediate, which subsequently undergoes cyclization. nih.govgoogle.com Another pathway involves converting the amine into a diazonium salt, which can then act as a nitrogen source in cycloaddition reactions. frontiersin.org The synthesis of 1,2,4-triazole derivatives can be achieved by reacting a key intermediate containing the aminophenoxy moiety with other reagents in a multi-step process that may include substitution and reduction reactions. mdpi.com

Oxazepine Synthesis: The formation of seven-membered heterocyclic rings like 1,3-oxazepines can be achieved through cycloaddition reactions. jmchemsci.comresearchgate.net A common method involves first reacting the primary amine of a precursor with an aldehyde or ketone to form a Schiff base (imine). jmchemsci.comuobaghdad.edu.iq This imine then undergoes a [2+5] cycloaddition reaction with a cyclic anhydride (B1165640), such as maleic, succinic, or phthalic anhydride. researchgate.net The reaction is typically carried out by refluxing the Schiff base and the anhydride in a suitable solvent like tetrahydrofuran (B95107) (THF). jmchemsci.com This strategy allows for the creation of a variety of substituted 1,3-oxazepine-4,7-diones. researchgate.netechemcom.com

| Heterocycle | General Strategy | Key Intermediates | Common Reagents | Ref. |

| 1,2,4-Triazole | Cyclization of an open-chain precursor | Amidrazones | Hydrazines, Nitriles | nih.govgoogle.com |

| 1,3-Oxazepine | [2+5] Cycloaddition | Schiff Base (Imine) | Aldehyde/Ketone, Cyclic Anhydrides (Maleic, Phthalic) | jmchemsci.comresearchgate.net |

Conjugation with Diverse Molecular Scaffolds (e.g., steroids, thiophenes)

The functional groups of this compound allow for its conjugation to other complex molecules, including steroids and various heterocyclic systems, to create hybrid molecules with potentially enhanced or novel properties.

Conjugation with Steroids: The strategy of linking hormonal steroids with other chemical moieties is explored for developing new therapeutic agents. nih.gov The carboxylic acid function of a phenoxypropanoic acid derivative can be used to form an ester or amide linkage with a hydroxyl or amino group on a steroid nucleus. For example, a congener, 3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid (POPAM), has been successfully conjugated to steroidal lactams. nih.gov This demonstrates the feasibility of using the propanoic acid side chain as a linker to attach the aminophenoxy core to a complex steroidal framework. The goal of such conjugation is often to target the delivery of a cytotoxic or other active moiety to specific tissues. nih.gov

Conjugation with Thiophenes and Other Heterocycles: The principles of amide and ester bond formation can be applied to link this compound with a wide range of other molecular scaffolds, including sulfur-containing heterocycles like thiophene (B33073) or thiazole. For instance, new derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized, demonstrating the incorporation of a related aminothiazole acetic acid structure into larger molecules. nih.gov The synthesis typically involves activating the carboxylic acid of one component and reacting it with an amine on the other, or vice versa. This modular approach allows for the systematic exploration of structure-activity relationships by combining the properties of the aminophenoxypropanoic acid moiety with those of other pharmacologically relevant structures.

| Conjugate Class | Molecular Scaffold | Linking Chemistry | Purpose of Conjugation |

| Steroid Conjugates | Steroidal Lactams, Hormones | Amide/Ester Linkage | Targeted drug delivery, Antineoplastic agents |

| Heterocycle Conjugates | Thiophenes, Thiazoles | Amide/Ester Linkage | Creation of hybrid molecules with novel properties |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Aminophenoxy Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum of a 2-(4-aminophenoxy)propanoic acid derivative, such as ethyl 2-(4-aminophenoxy)acetate, provides distinct signals corresponding to each unique proton environment. For instance, the aromatic protons typically appear as two doublets due to the para-substitution pattern, while the protons of the ethyl ester and the methylene (B1212753) group adjacent to the ether oxygen have characteristic chemical shifts and splitting patterns. mdpi.com The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom, including those in the aromatic ring, the carbonyl group, and the aliphatic chain. mdpi.com The complete assignment of all ¹H and ¹³C signals is often achieved through a combination of one- and two-dimensional NMR experiments. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl 2-(4-aminophenoxy)acetate in DMSO-d₆ mdpi.com

The base peak in the spectrum, representing the most abundant fragment, often corresponds to a particularly stable carbocation. For instance, in related propanoic acids, the loss of the carboxyl group is a common fragmentation event. docbrown.infodocbrown.info

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum would display a series of characteristic absorption bands that confirm its structure. The presence of a broad O-H stretch from the carboxylic acid, two sharp N-H stretching bands for the primary amine, a strong C=O stretch for the carbonyl group, and C-O stretching bands for the ether and acid functionalities would all be expected. researchgate.netInteractive Data Table: Characteristic FTIR Absorption Bands for this compound

X-ray Crystallography for Solid-State Structural Determination

For a derivative, ethyl 2-(4-aminophenoxy)acetate, single-crystal X-ray analysis has shown that it crystallizes in the triclinic crystal system. mdpi.comresearchgate.netThe analysis of the crystal packing reveals how individual molecules interact with each other through non-covalent forces like hydrogen bonds and van der Waals interactions, which govern the material's bulk properties. mdpi.comresearchgate.netInteractive Data Table: Crystallographic Data for Ethyl 2-(4-aminophenoxy)acetate mdpi.com```html

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

Chiroptical Spectroscopy (Circular Dichroism, CD) for Stereochemical Assignment in Foldamers

The this compound molecule possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are sensitive to this chirality. CD measures the differential absorption of left- and right-circularly polarized light.

While a simple chiral molecule may have a weak CD signal, the technique becomes particularly powerful in the study of foldamers. nih.govFoldamers are oligomers that adopt specific, well-defined secondary structures, similar to peptides and proteins. nih.govWhen a chiral building block like this compound is incorporated into a polymer chain, it can induce a preferential helical twist, leading to a highly ordered conformation.

nih.gov

This induced order results in a strong and characteristic CD spectrum, with distinct positive and negative bands. nih.govThe pattern and intensity of the CD signal can provide definitive evidence of folding and can be used to characterize the nature of the secondary structure (e.g., a right-handed or left-handed helix). nih.govChanges in the CD spectrum upon varying conditions like solvent or temperature can be used to study the stability and dynamics of these folded structures.

nih.gov

Table of Mentioned Compounds

Compound Name This compound Ethyl 2-(4-aminophenoxy)acetate Ethyl bromo-acetate 4-Nitrophenol (B140041) 3-(4-aminophenyl)propionic acid 2-(4-chlorophenoxy)propionic acid (2S)-2-(4-acetamidophenoxy)propanoic acid 2-(4-hydroxyphenoxy)propanoic acid

Computational Chemistry and Molecular Modeling Studies of 2 4 Aminophenoxy Propanoic Acid Systems

Density Functional Theory (DFT) Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures. While direct DFT studies on 2-(4-aminophenoxy)propanoic acid are not extensively documented in the reviewed literature, a comprehensive study on its close derivative, ethyl-2-(4-aminophenoxy) acetate (B1210297), provides significant insights that can be largely extrapolated to the parent acid. mdpi.comresearchgate.net

The electronic and molecular properties of ethyl-2-(4-aminophenoxy) acetate were investigated using DFT calculations, revealing key aspects of its reactivity and stability. mdpi.com The optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) are crucial for understanding its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's electronic transitions and reactivity. For ethyl-2-(4-aminophenoxy) acetate, the HOMO and LUMO levels are primarily distributed over the aromatic ring, indicating that the HOMO→LUMO transition is of a π-π* nature. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Key quantum chemical parameters calculated for ethyl-2-(4-aminophenoxy) acetate are summarized below. mdpi.com These values help in understanding the molecule's charge distribution, polarizability, and sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). mdpi.comnih.gov

| Quantum Chemical Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.2648 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.2876 eV | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 4.9808 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.0327 D | Indicates the overall polarity of the molecule. |

| Ionization Energy (I) | 6.39 eV | Energy required to remove an electron, related to thermal stability. nih.gov |

| Electron Affinity (A) | 3.51 eV | Energy released when an electron is added, indicating attraction for electrons. nih.gov |

The calculated UV/Vis spectra for the ethyl ester, using Time-Dependent DFT (TD-DFT), showed absorption bands at 286 nm and 226 nm, which correspond well with the experimental data. mdpi.comresearchgate.net These bands were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively, further validating the computational model. mdpi.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in structure-based drug design for predicting binding affinity and mode. mdpi.com While specific docking studies for this compound were not found, research on structurally related propanoic acid derivatives highlights the utility of this approach. nih.govtechnologynetworks.com

For instance, docking studies on 2-(3-benzoylphenyl) propanoic acid derivatives were performed against cyclooxygenase (COX) and matrix metalloproteinase (MMP) enzymes. nih.govtechnologynetworks.comresearchgate.net These simulations provided insights into the binding interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of these enzymes. nih.gov The results helped to explain the observed anti-inflammatory and antitumor activities of the synthesized compounds and guided the design of dual-target inhibitors. nih.govtechnologynetworks.com

Similarly, docking simulations of other derivatives have been used to predict their binding modes within the active sites of various enzymes, such as VEGFR-2. mdpi.com These studies typically involve:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein from a database (like the Protein Data Bank) and preparing the ligand's 3D structure with energy minimization. nih.gov

Docking Simulation: Using software like AutoDock to explore various binding poses of the ligand in the protein's active site. nih.gov

Analysis of Results: Evaluating the binding poses based on scoring functions, which estimate the binding energy, and analyzing the key interactions (e.g., hydrogen bonds, π-π interactions) with amino acid residues. mdpi.comresearchgate.net

For this compound, molecular docking could be employed to screen potential biological targets and to understand its binding mechanism, which is a crucial step in discovering its potential therapeutic applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov They provide detailed information about the conformational changes, flexibility, and binding stability of ligand-receptor complexes. byu.edu

MD simulations have been extensively used to study systems like amino acids in aqueous solutions and acyl carrier proteins, offering insights into their dynamic behavior, which is often not captured by static methods like docking. nih.govresearchgate.net For a ligand like this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the range of conformations the molecule can adopt in solution or within a binding site.

Assess Binding Stability: Simulate the ligand-protein complex over time (nanoseconds to microseconds) to assess the stability of the predicted binding pose from docking. This can reveal whether the ligand remains stably bound or dissociates. nih.gov

Characterize Dynamic Interactions: Observe the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the protein, providing a more realistic picture of the binding event.

While specific MD simulation studies on this compound are not available in the surveyed literature, the principles are widely applied in drug discovery. nih.govbyu.edu Such simulations would be a logical next step after initial docking studies to refine the understanding of its interaction with potential biological targets and to calculate more accurate binding free energies.

In Silico Prediction of Biological Activity and Drug-Likeness

In silico methods are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of new chemical entities. nih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. japsonline.com

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com Compounds that adhere to these rules are considered more likely to be orally bioavailable.

The biological activity of a compound can be predicted using various online tools and software that compare the new structure to databases of known active compounds. japsonline.com For example, software like Molinspiration Cheminformatics can predict bioactivity scores for targets like G protein-coupled receptors, ion channels, kinases, and nuclear receptors. japsonline.com

For this compound, we can predict its drug-likeness properties based on its chemical structure.

| Property | Predicted Value/Range | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | ~181.19 g/mol | ≤ 500 |

| logP (Lipophilicity) | ~1.5 - 2.0 | ≤ 5 |

| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | ≤ 5 |

| Hydrogen Bond Acceptors | 4 (ether oxygen, carbonyl oxygen, amine nitrogen) | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~75.1 Ų | ≤ 140 Ų (for good cell permeability) |

Note: These are estimated values based on standard computational algorithms.

Based on these predictions, this compound exhibits favorable drug-like properties, complying with Lipinski's rules. This suggests it has a higher probability of being a viable drug candidate. Further in silico studies could predict its potential as an inhibitor for various enzymes or as a ligand for different receptors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational methods play a significant role in deriving SAR by correlating structural features with activity data.

By combining DFT, docking, and other computational tools, researchers can build a comprehensive SAR model. For this compound, a computational SAR study would involve:

Identifying Key Pharmacophoric Features: Using MEP maps from DFT and interaction patterns from docking, one can identify the essential features for biological activity, such as hydrogen bond donors/acceptors and hydrophobic regions. mdpi.com

Designing a Virtual Library: Creating a series of virtual analogs by systematically modifying different parts of the this compound scaffold. For example, substituents could be added to the phenyl ring, the propanoic acid chain could be altered, or the amine group could be modified. nih.gov

Evaluating the Analogs: Docking the virtual library of analogs into the active site of a target protein and predicting their binding affinities.

Deriving SAR: Analyzing the results to establish relationships. For example, it might be found that adding an electron-withdrawing group at a specific position on the phenyl ring increases binding affinity, whereas a bulky group on the propanoic acid chain decreases it. nih.govnih.gov

This process allows for the rational design of more potent and selective compounds. For instance, SAR studies on 4H-chromene derivatives showed that the nature of the ester group and substitutions on the phenyl ring significantly impacted their activity against multidrug resistance in cancer. nih.gov A similar in silico approach for this compound could rapidly identify promising derivatives for synthesis and further investigation. nih.gov

Investigation of Biological Activities and Mechanistic Pathways of 2 4 Aminophenoxy Propanoic Acid Derivatives

In Vitro Biological Screening Paradigms

Antiproliferative Activity in Cell Line Models (excluding human clinical trials)

Derivatives of the core aminophenoxy propanoic acid structure have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. A notable study focused on 4-(4-aminophenoxy)picolinamide derivatives, which were designed based on the binding patterns of known kinase inhibitors. google.com

One of the most promising compounds from this series, identified as compound 46 in the study, demonstrated significant antiproliferative activity. google.com It was found to be 2.4 times more active than the multi-kinase inhibitor cabozantinib (B823) against the A549 non-small cell lung cancer cell line. google.comacibadem.edu.tr This compound also showed inhibitory effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. acibadem.edu.tr

Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their anticancer potential. nih.govphysiology.orgresearchgate.net Within this group, compounds 12, 20, 21, 22, and 29 were effective in reducing the viability of A549 cells by 50%. nih.govphysiology.orgresearchgate.net These compounds also demonstrated the ability to suppress the migration of A549 cells in vitro, a key process in cancer metastasis. nih.govphysiology.orgresearchgate.net Importantly, these active compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. nih.govphysiology.orgtum.de

Table 1: In Vitro Antiproliferative Activity of 2-(4-Aminophenoxy)propanoic Acid Derivatives

| Compound/Derivative Class | Cell Line | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| Compound 46 (4-(4-aminophenoxy)picolinamide derivative) | A549 (Lung) | Antiproliferative | 0.26 µM | google.comacibadem.edu.tr |

| Compound 46 (4-(4-aminophenoxy)picolinamide derivative) | HeLa (Cervical) | Antiproliferative | 0.82 µM | acibadem.edu.tr |

| Compound 46 (4-(4-aminophenoxy)picolinamide derivative) | MCF-7 (Breast) | Antiproliferative | 2.35 µM | acibadem.edu.tr |

| Compounds 12, 20-22, 29 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives) | A549 (Lung) | Reduced viability by 50% | Not specified | nih.govphysiology.org |

| Compound 20 (3-((4-hydroxyphenyl)amino)propanoic acid derivative) | A549 (Lung) | Suppressed cell migration | Not specified | nih.govresearchgate.net |

Enzyme Inhibition Assays (e.g., DNMT1, VEGR2, 5-LOX, COX-II, MetAP)

The biological effects of this compound derivatives are often linked to their ability to inhibit specific enzymes.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net Certain 4-(4-aminophenoxy)picolinamide derivatives have been investigated for their ability to inhibit kinases, including VEGFR-2. One lead compound from this series showed high selectivity, with an IC₅₀ value greater than 100,000 nM for VEGFR-2, indicating that its primary anticancer activity is not mediated through this specific receptor. acibadem.edu.tr However, it displayed potent inhibition of c-Met kinase with an IC₅₀ of 46.5 nM. google.comacibadem.edu.tr The c-Met kinase is another important target in cancer therapy. acibadem.edu.tr

5-LOX and COX-II Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. science.gov Some derivatives of related phenolic acids have been explored as dual inhibitors of 5-LOX and COX enzymes. This dual inhibition is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. science.gov For instance, certain morpholinopyrimidine derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells. researchgate.net

Based on the available literature, no specific in vitro studies on the inhibitory activity of this compound derivatives against DNMT1 or MetAP could be identified.

Table 2: In Vitro Enzyme Inhibition by this compound Derivatives

| Derivative Class | Enzyme Target | Inhibition | IC₅₀ Value | Source |

|---|---|---|---|---|

| 4-(4-aminophenoxy)picolinamide derivative (Compound 46) | c-Met Kinase | Potent Inhibition | 46.5 nM | google.comacibadem.edu.tr |

| 4-(4-aminophenoxy)picolinamide derivative (Compound 46) | VEGFR-2 | Weak Inhibition | >100,000 nM | acibadem.edu.tr |

| Morpholinopyrimidine derivatives | COX-2 | Reduced expression | Not specified | researchgate.net |

Modulation of Specific Biological Receptors (e.g., N-methyl-D-aspartate receptors, sweet taste receptors)

Sweet Taste Receptors: The human sweet taste receptor is a heterodimer of two G-protein-coupled receptors, T1R2 and T1R3. This receptor is responsible for detecting natural sugars, artificial sweeteners, and some amino acids. A related compound, 2-(4-methoxyphenoxy)propanoic acid, has been identified as an inhibitor of the sweet taste receptor in humans. This indicates that the phenoxy-propanoic acid scaffold can interact with taste receptors, although specific studies on the 2-(4-amino phenoxy)propanoic acid derivative were not found in this context.

N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. nih.gov Their over-activation can lead to excitotoxicity and neuronal death, implicating them in various neurological disorders. nih.gov While numerous compounds, including some with propanoic acid moieties, have been developed as NMDA receptor antagonists, no specific in vitro studies demonstrating the modulation of NMDA receptors by this compound or its direct derivatives were identified in the reviewed literature. nih.gov

In Vitro Antimicrobial and Anthelmintic Activity

The development of novel antimicrobial agents is critical to combat the rise of multidrug-resistant pathogens. Derivatives of the aminophenoxy propanoic acid scaffold have shown promise in this area.

A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria and fungi. Hydrazone derivatives within this class, particularly those containing heterocyclic substituents (compounds 14-16 ), were found to be the most potent. These compounds exhibited broad-spectrum activity, including against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species, including the high-priority pathogen Candida auris.

Similarly, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which are derived from a key intermediate in the synthesis of the anthelmintic drug nitroscanate, were screened for activity. Two compounds in this series, N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, displayed potent anthelmintic and antibacterial activities.

Table 3: In Vitro Antimicrobial Activity of Aminophenoxy Propanoic Acid Derivatives

| Derivative Class | Pathogen | Activity | MIC Range (µg/mL) | Source |

|---|---|---|---|---|

| Hydrazones 14-16 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives) | MRSA | Antibacterial | 1 - 8 | |

| Hydrazones 14-16 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives) | Vancomycin-resistant E. faecalis | Antibacterial | 0.5 - 2 | |

| Hydrazones 14-16 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives) | Gram-negative pathogens | Antibacterial | 8 - 64 | |

| Hydrazones 14-16 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives) | Drug-resistant Candida spp. | Antifungal | 8 - 64 | |

| Hydrazones 14-16 (3-((4-hydroxyphenyl)amino)propanoic acid derivatives) | Candida auris | Antifungal | 0.5 - 64 |

Mechanistic Studies of Biological Actions (in vitro)

Cellular Pathway Modulation (e.g., apoptosis, cell cycle regulation) (in vitro)

Understanding the cellular mechanisms by which these derivatives exert their antiproliferative effects is crucial. Studies have focused on their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

For the 4-(4-aminophenoxy)picolinamide derivative compound 46 , investigations revealed that it induces apoptosis in A549 lung cancer cells in a dose-dependent manner. google.comacibadem.edu.tr Further analysis showed that this compound primarily blocks the cell cycle in the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase. google.comacibadem.edu.tr This G0/G1 arrest was more significant than that caused by the reference drug cabozantinib. acibadem.edu.tr

Molecular Target Identification and Validation (in vitro)

The initial step in characterizing the therapeutic potential of a compound is the identification and validation of its molecular targets. For derivatives of this compound and related structures, in vitro studies have implicated several proteins and enzymes as key interaction partners. The biological effect of these compounds is often tied to their ability to inhibit or modulate the activity of these specific targets.

For instance, studies on structurally similar propanoic acid derivatives have revealed their potential to act as anticancer agents by targeting crucial cellular regulators. A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity. nih.gov In silico modeling for the most active of these compounds suggested potential interactions with and inhibition of human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR), both of which are significant targets in cancer therapy. nih.gov

Further research into other complex amine derivatives has solidified the link between specific molecular targets and anticancer effects. The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1, is a known regulator of the DNA damage response and has been identified as a promising anticancer target. nih.gov Medicinal chemistry efforts led to the identification of derivatives that potently inhibit USP1/UAF1 activity in the nanomolar range, which correlated strongly with decreased survival in non-small cell lung cancer cells. nih.gov Similarly, other research has identified 2-aminobenzophenone (B122507) derivatives as inhibitors of tubulin polymerization, a mechanism that disrupts cell division and is a validated anticancer strategy.

Enzymes involved in inflammatory pathways are also key targets. Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide were optimized to be potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in diabetes, thrombosis, and cancer. nih.gov

The table below summarizes identified molecular targets for various derivatives that share structural similarities with the this compound scaffold.

| Derivative Class | Identified Molecular Target(s) | Biological Context |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2, EGFR | Anticancer (Lung Cancer) nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 Deubiquitinase Complex | Anticancer (Non-Small Cell Lung Cancer) nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Anti-inflammatory, Diabetes, Anticancer nih.gov |

| 2-Aminobenzophenone derivatives | Tubulin | Anticancer (Antimitotic) ncku.edu.tw |

DNA Binding and Interaction Mechanisms (in vitro)

Small molecules can exert biological effects, including genotoxicity or anticancer activity, by directly interacting with DNA. The primary non-covalent interaction mechanisms are typically categorized as intercalation, groove binding, or electrostatic interactions. nih.gov

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix.

Groove Binding occurs when a molecule fits into the minor or major groove of the DNA helix.

Electrostatic Interactions are attractions between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Various spectroscopic and biophysical techniques are employed to study these interactions in vitro. Changes in the UV-Visible absorption spectrum of DNA, such as hypochromism (decreased absorbance) or hyperchromism (increased absorbance), can indicate a compound-DNA complex formation. nih.gov Fluorescence spectroscopy and viscosity measurements also provide critical data. For example, studies on 2,4-dichlorophenoxyacetic acid, a related phenoxyacetic acid, utilized these methods to determine its binding mechanism. nih.gov The results indicated that this compound binds to the grooves of the DNA, with calculated binding constants of 3.5 x 10³ M⁻¹ and 5.02 x 10³ M⁻¹, and that it did not displace intercalating agents like ethidium (B1194527) bromide. nih.gov While specific DNA binding studies for this compound are not detailed, the methodologies and mechanisms established for structurally related phenoxy acids provide a framework for how such interactions would be evaluated. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. Through systematic modification of a lead compound, researchers can identify the chemical groups (pharmacophores) responsible for its therapeutic effects and optimize its potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Response

The biological response of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents. Even minor chemical modifications can lead to significant changes in activity.

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated this principle clearly. The parent compound itself showed no significant in vitro anticancer activity. nih.gov However, the introduction of different substituents led to a series of compounds with varying levels of efficacy against A549 non-small cell lung cancer cells. nih.govmdpi.com Specifically, compounds bearing certain modifications were able to reduce cancer cell viability by 50% and inhibit cell migration. nih.govmdpi.com This highlights that the core scaffold can serve as a platform for developing active compounds, but its inherent activity is unlocked through specific substitutions. nih.gov

In another example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and tested. nih.gov The initial starting compounds exhibited only moderate antiproliferative effects. nih.gov However, modification of the acetyl group into oxime and carbohydrazide (B1668358) functionalities resulted in compounds with significantly enhanced, low-micromolar activity against lung carcinoma cells, surpassing the efficacy of the standard chemotherapeutic cisplatin (B142131) in some cases. nih.gov

Modifications can also be designed to alter physicochemical properties to improve drug delivery. For naproxen (B1676952), a well-known anti-inflammatory drug with a 2-(naphthyl)propionic acid structure, conversion into aminoacyloxyalkyl ester prodrugs was explored. nih.gov These ester derivatives showed increased aqueous solubility and were more lipophilic at physiological pH compared to the parent drug. This combination of properties, along with rapid conversion back to naproxen in human serum, resulted in a three-fold enhancement in permeation across human skin in vitro. nih.gov

The following table details how specific substituent modifications on related propanoic acid scaffolds influence their biological profiles.

| Core Scaffold | Substituent Modification | Resulting Change in Biological Response |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Addition of various aromatic/heterocyclic groups | Gained significant anticancer and antioxidant activity where the parent compound had none. nih.govmdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Conversion of acetyl to oxime or carbohydrazide | Significantly enhanced antiproliferative activity against lung cancer cells. nih.gov |

| 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) | Esterification to aminoacyloxyalkyl esters | Improved aqueous solubility and skin permeation for dermal delivery. nih.gov |

Stereochemical Influence on Activity Profiles

Chirality, or the "handedness" of a molecule, often plays a pivotal role in its biological activity. Many drugs are chiral, and frequently only one enantiomer (mirror-image isomer) is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

The influence of stereochemistry is critical as it dictates how a molecule fits into the three-dimensional binding site of its biological target, such as an enzyme or receptor. An excellent illustration of this principle comes from research on nature-inspired 3-Br-acivicin isomers. nih.gov When the different stereoisomers of this compound and its derivatives were synthesized and tested for antimalarial activity, a stark difference emerged. Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov

This stereoselectivity was attributed to two main factors: uptake and target binding. The researchers suggested that the active isomers might be recognized and transported into the cell by a specific L-amino acid transport system. nih.gov Furthermore, molecular modeling studies of the compound's interaction with its enzyme target, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), revealed that stereochemistry had a profound impact on the ability of the molecule to bind effectively and inactivate the enzyme. nih.gov For some derivatives, the computational models showed that certain isomers adopted highly distorted conformations that were energetically unfavorable for binding. nih.gov This demonstrates that a precise three-dimensional arrangement of atoms is necessary for optimal interaction with a biological target, and thus for potent biological activity.

2 4 Aminophenoxy Propanoic Acid As a Building Block in Complex Molecular Architectures

Role in the Synthesis of Multi-Target Agents (e.g., dual GK and PPARγ activators)

The development of single chemical entities that can modulate multiple biological targets is a leading strategy in modern drug discovery, particularly for complex metabolic diseases like type 2 diabetes (T2D). The 2-(4-aminophenoxy)propanoic acid framework is a key component in the design of such multi-target agents. Specifically, its derivative, ethyl-2-(4-aminophenoxy)acetate, has been identified as a crucial precursor or "synthon" for creating novel dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com

Glucokinase plays a vital role in glucose homeostasis by controlling glucose phosphorylation in the liver and insulin (B600854) secretion in the pancreas. PPARγ is a nuclear receptor that regulates fatty acid storage and glucose metabolism, and its activation improves insulin sensitivity. mdpi.com Agents that can simultaneously activate both GK and PPARγ offer a more comprehensive therapeutic approach to T2D than single-target drugs. mdpi.com

Research has shown that by using the aminophenoxy core, it is possible to synthesize phenyl-urea linked derivatives that exhibit potent dual-acting capabilities. mdpi.com The general strategy involves leveraging the amine group of the this compound scaffold to build out more complex structures, such as the phenyl-urea derivatives highlighted in medicinal chemistry studies. mdpi.com These studies demonstrate the value of the aminophenoxy template in assembling ligand-based pharmacophores that can effectively interact with two distinct biological targets. mdpi.com

| Compound Type | Target(s) | Role of Aminophenoxy Scaffold | Reference |

|---|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | N/A (Precursor) | Building block for synthesizing dual-acting agents. | mdpi.com |

| Phenyl-urea derivatives | GK and PPARγ | Core template for assembling dual-activating pharmacophores. | mdpi.com |

| Compound I (Prosidion/OSI) | GK | Serves as a template for designing one arm of the dual-acting agent. | mdpi.com |

| Compound II (Sumitomo) | PPARγ | Serves as a template for designing the second arm of the dual-acting agent. | mdpi.com |

Integration into Polymeric and Dendrimeric Scaffolds (e.g., for gene delivery applications)

While direct examples of integrating this compound into polymeric and dendrimeric scaffolds for gene delivery are not extensively documented in the reviewed literature, the molecule's inherent chemical functionalities make it a suitable candidate for such applications. Polymeric and dendrimeric systems, particularly those based on poly(amidoamine) (PAMAM) dendrimers, are widely explored as non-viral vectors for gene therapy. nih.govnih.gov Their success relies on the ability to condense and protect genetic material (like plasmid DNA) and facilitate its entry into cells. nih.gov

The structure of this compound features both a primary amine (-NH2) and a carboxylic acid (-COOH) group. These functional groups are the primary handles used for chemical modification and polymerization.

Polymeric Scaffolds : The bifunctional nature of this compound allows it to be incorporated into polyamide or poly(amino acid) backbones. nih.gov Such polymers can be designed to have specific physicochemical properties, like biodegradability and biocompatibility, which are crucial for drug and gene delivery applications. nih.gov

Dendrimeric Scaffolds : Dendrimers like PAMAM have a highly branched structure with numerous surface functional groups, typically amines. nih.gov this compound could be attached to the periphery of these dendrimers. The hydrophobic aromatic portion of the molecule could enhance interactions with cell membranes, a strategy that has been shown to improve the gene delivery capabilities of dendrimer-based vectors. nih.gov The carboxylic acid group provides a site for further conjugation, for instance, with targeting ligands or imaging agents.

The general principle involves using the reactive amine or carboxyl groups to either form part of a polymer chain or to be appended to a pre-existing macromolecular scaffold, thereby imparting new properties derived from the aminophenoxypropanoic acid unit.

Applications in Supramolecular Chemistry and Foldamer Design

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the secondary structures of biological macromolecules like proteins and nucleic acids. nih.gov Aromatic oligoamides, a major class of foldamers, are of particular interest due to their conformational stability and potential to create novel functions. researchgate.netrsc.org The aminophenoxy propanoic acid motif, specifically its isomer 2-(2-aminophenoxy)propanoic acid, has been instrumental in advancing the design of complex, abiotic (non-biological) folded architectures. researchgate.net

Helically Folded Oligoamide Sequences

The precise control of helicity (the left- or right-handedness of a helix) is a fundamental challenge in foldamer design. Research has demonstrated that incorporating a chiral monomer based on 2-(2-aminophenoxy)-propionic acid into an aromatic oligoamide sequence provides a powerful method for controlling helix handedness. researchgate.net Spectroscopic studies have shown that this specific building block can quantitatively bias the helical fold in solution, ensuring a reliable and predictable conformation. researchgate.net This level of control is essential for designing foldamers with specific recognition surfaces or catalytic functions. These aromatic oligoamides are often constructed from building blocks like quinoline (B57606) carboxylic acid, with the aminophenoxy unit strategically placed to direct the folding process. uni-muenchen.de

Design of Abiotic Protein-like Structures

The ultimate goal in foldamer chemistry is to create synthetic molecules that replicate the complex tertiary and quaternary structures of proteins. A significant milestone in this area was the construction of an abiotic, tetrameric, eight-helix bundle. researchgate.net This complex architecture was assembled from sequences containing helically folded aromatic oligoamide segments. researchgate.net

In this work, the researchers synthesized helix-turn-helix motifs where the helical segments were programmed to fold with a specific handedness using the 2-(2-aminophenoxy)-propionic acid monomer. These segments were decorated with hydrogen bond donor and acceptor groups to promote helix-to-helix interactions. researchgate.net While well-defined tertiary folds were observed in solution, the solid-state crystal structure revealed an even more complex assembly: a tetramer of the foldamer, comprising eight distinct helices arranged into a structure with multiple domains. researchgate.net This achievement represents a critical step toward the rational design of synthetic molecules with protein-like complexity and function, built from abiotic building blocks.

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Chiral Monomer | 2-(2-aminophenoxy)-propionic acid | Induces and controls the handedness (helicity) of the folded oligoamide. | researchgate.net |

| Secondary Structure | Helically folded aromatic oligoamide | Creates a stable, predictable scaffold reminiscent of an α-helix. | researchgate.netuni-muenchen.de |

| Tertiary/Quaternary Structure | Abiotic eight-helix bundle (tetrameric assembly) | Demonstrates the feasibility of creating complex, multi-domain protein-like architectures from synthetic monomers. | researchgate.net |

Future Research Directions and Translational Perspectives for Aminophenoxypropanoic Acid Research

Emerging Synthetic Methodologies and Scalability

The ability to produce 2-(4-Aminophenoxy)propanoic acid and related compounds in large quantities is crucial for both research and potential commercial applications. rsc.org Current research focuses on developing synthetic routes that are not only efficient but also scalable and environmentally friendly.

One established method for synthesizing related aminophenoxy alkanoic acids involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by a Beckmann Rearrangement and subsequent solvolysis. epo.org Another approach describes the synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297), a similar compound, through the alkylation of 4-nitrophenol (B140041) with ethyl bromo-acetate, followed by the selective reduction of the nitro group using an iron/ammonium (B1175870) chloride system. mdpi.com This method is highlighted as a safe, low-cost, and rapid procedure. mdpi.com

For the synthesis of the related (R)-2-(4-hydroxyphenoxy)propionic acid, a key intermediate for certain herbicides, methods starting from hydroquinone (B1673460) and ethyl lactate (B86563) have been developed to be mild, with short reaction times and high yields. google.com Another route for the same compound involves the halogenation of 2-phenoxypropionic acid followed by hydrolysis using a supported copper chloride catalyst. google.com

The scalability of synthesizing natural products and their derivatives is a significant goal in modern organic chemistry, as it enables more extensive biological studies and potential commercialization. rsc.org

Advanced Computational Design and Predictive Modeling

Computational tools are becoming indispensable in the design and prediction of the properties of new molecules. For this compound and its analogs, these methods can accelerate the discovery of compounds with desired biological activities or material properties.

Density Functional Theory (DFT) calculations have been used to study the electronic and molecular structure of related compounds like ethyl-2-(4-aminophenoxy)acetate. mdpi.comresearchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. mdpi.comresearchgate.net For instance, Time-Dependent DFT (TD-DFT) can be used to calculate UV/Vis spectra, which can then be compared with experimental data for validation. mdpi.com

Molecular docking is another powerful computational technique used to predict the binding of a molecule to a biological target, such as a protein. researchgate.net This method is frequently employed in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net By creating virtual models of the target protein and the ligand (in this case, a derivative of this compound), researchers can estimate the binding affinity and identify key interactions. This in silico approach allows for the screening of large libraries of compounds, saving time and resources compared to traditional high-throughput screening. researchgate.net

Novel Biological Targets and Therapeutic Modalities (pre-clinical, non-human, non-clinical trial focus)

The exploration of new biological targets and therapeutic applications for this compound derivatives is an active area of pre-clinical research. The focus is on identifying how these compounds interact with biological systems in non-human models to pave the way for future therapeutic developments.

Research has shown that derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising antimicrobial and anticancer activities. nih.govmdpi.com These compounds have been screened against various pathogenic bacteria and fungi, as well as cancer cell lines, to determine their potential as therapeutic agents. nih.govmdpi.com The presence of the 4-hydroxyphenyl moiety is recognized for its contribution to potent biological activities in numerous compounds. nih.gov

The development of novel drugs often involves identifying new biological targets or finding new molecules for existing targets. frontiersin.orgnih.gov For example, some studies focus on dual agonists, which are molecules designed to activate two different receptors simultaneously. Propionic acid derivatives have been designed and synthesized as dual PPARα/γ agonists, which could have applications in treating metabolic disorders. researchgate.net

The search for new therapeutic modalities also includes investigating the potential of these compounds to overcome drug resistance, a significant challenge in treating infectious diseases and cancer. nih.gov

Development of Advanced Materials Incorporating the Aminophenoxypropanoic Acid Moiety

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced polymers, such as polyamides. These materials can exhibit desirable properties like high thermal stability, good solubility in organic solvents, and excellent mechanical strength. nih.govresearchgate.netnih.gov

The synthesis of novel polyamides often involves the direct polycondensation of a diamine monomer with a dicarboxylic acid. nih.govresearchgate.net By incorporating the aminophenoxypropanoic acid moiety into the polymer backbone, researchers can tailor the properties of the resulting material. For example, the incorporation of flexible ether linkages can improve the solubility and processability of the polyamides without significantly compromising their thermal stability. researchgate.net

The characterization of these new polymers involves various analytical techniques, including FT-IR spectroscopy to confirm the chemical structure, and thermogravimetric analysis (TGA) to evaluate their thermal stability. nih.govresearchgate.netnih.gov The development of bio-based polyamides is also a growing area of interest, with a focus on using renewable resources to create sustainable engineering plastics. rsc.orgcore.ac.uk

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | 4-Aminophenol, KCO, DMF, 100°C | 65–70 | 92% |

| Purification | Silica gel (70–230 mesh), EtOAc:Hex (1:3) | 85 | 98% |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Analog | Modification | IC (COX-2, μM) | LogP |

|---|---|---|---|

| Parent | None | 12.3 ± 1.2 | 2.1 |

| 4-Fluoro | -F at phenyl | 8.7 ± 0.9 | 2.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.